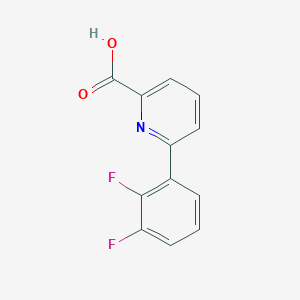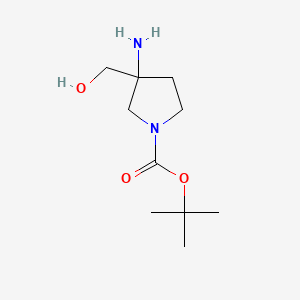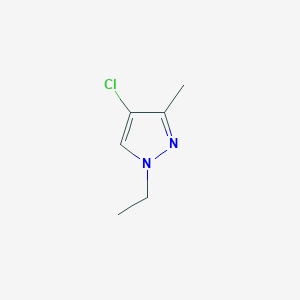
2-(3-Isopropylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isopropylphenoxy)aniline is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nephrotoxicity Studies
The nephrotoxic potential of aniline derivatives, including 2-(3-Isopropylphenoxy)aniline, has been investigated. A study by Rankin et al. (1986) explored the in vivo and in vitro effects of aniline and its monochlorophenyl derivatives on renal function in Fischer 344 rats, contributing to understanding the renal toxicity of these compounds (Rankin et al., 1986).
Electrochemical CO2 Reduction
Research by Talukdar et al. (2020) developed a series of rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, similar to this compound. These compounds were studied as electrocatalysts for carbon dioxide (CO2) reduction, highlighting the potential of aniline derivatives in environmental applications (Talukdar et al., 2020).
Wastewater Treatment
Brillas et al. (1997) presented a novel electrochemical method, peroxi-coagulation, for wastewater treatment involving the degradation of aniline. This research is significant for understanding the environmental applications of aniline derivatives (Brillas et al., 1997).
Polymer Research
Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, including structures similar to this compound. This study contributes to the development of polymers with fluorescent properties (Buruianǎ et al., 2005).
Sensor Development
Shoji and Freund (2001) explored the use of poly(aniline), a compound related to this compound, in developing potentiometric sensors. This study highlights the potential of aniline derivatives in sensor technology (Shoji & Freund, 2001).
Bioremediation
Ang et al. (2009) conducted research on aniline dioxygenase for enhanced bioremediation of aromatic amines. This study is significant for the potential environmental cleanup applications of aniline derivatives (Ang et al., 2009).
Safety and Hazards
While specific safety and hazard information for 2-(3-Isopropylphenoxy)aniline is not provided in the search results, anilines are known to be hazardous. They are classified as flammable liquids (Category 4), and acute toxicity has been observed through oral (Category 3), inhalation (Category 3), and dermal (Category 3) exposure . They can cause serious eye damage (Category 1), skin sensitization (Category 1), and are suspected of causing genetic defects (Category 2) and cancer (Category 2) .
作用機序
Target of Action
Aniline derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets for 2-(3-Isopropylphenoxy)aniline would depend on its chemical structure and properties.
Mode of Action
Aniline derivatives often interact with their targets through processes such as free radical reactions, nucleophilic substitutions, and oxidations . The specific interactions of this compound with its targets would be determined by its chemical structure and the nature of the target.
Biochemical Pathways
Aniline and its derivatives are known to be involved in various metabolic pathways, including those related to the metabolism of aromatic compounds . The specific pathways affected by this compound would depend on its chemical structure and the nature of its targets.
Pharmacokinetics
The adme properties of most drugs strongly depend on the ability of the drug to pass through membranes via simple diffusion . The specific ADME properties of this compound would be determined by its chemical structure and properties.
Result of Action
Aniline and its derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action . The specific effects of this compound would depend on its chemical structure, the nature of its targets, and its mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . The specific influence of environmental factors on this compound would depend on its chemical structure and properties.
生化学分析
Biochemical Properties
2-(3-Isopropylphenoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, influencing their activity and function
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cell behavior, which is essential for studying its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression The compound exerts its effects at the molecular level by interacting with specific enzymes and proteins, leading to alterations in their activity and function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with varying degrees of efficacy and toxicity at different doses . High doses of the compound may lead to toxic or adverse effects, which are important considerations for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation . The compound interacts with specific transporters and binding proteins, which influence its distribution and effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is essential for understanding its activity and function The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
2-(3-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)12-6-5-7-13(10-12)17-15-9-4-3-8-14(15)16/h3-11H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLLCODFGLJPIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)
![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)
![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)
![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)
![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

